Pemirolast potassium

Overview

Description

- Meprylcaine hydrochloride is a white or nearly white crystalline powder.

- It exhibits both anesthetic and analgesic properties.

- Commonly used for local anesthesia in surgical procedures, wound closure, dental surgeries, and dermatological interventions .

Mechanism of Action

Target of Action

Pemirolast potassium primarily targets the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, as it is involved in the release of inflammatory mediators from mast cells .

Mode of Action

this compound acts as a mast cell stabilizer and an antiallergic agent . It binds to the histamine H1 receptor, blocking the action of endogenous histamine . This subsequently leads to temporary relief of the negative symptoms brought on by histamine . This compound also inhibits the antigen-induced release of inflammatory mediators (e.g., histamine, leukotriene C4, D4, E4) from human mast cells .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of this compound’s action is the prevention of itching of the eyes associated with allergies such as hay fever and allergic conjunctivitis . By inhibiting the release of inflammatory mediators from mast cells, this compound can reduce the symptoms of these allergic reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s solubility in water may affect its bioavailability and efficacy . Additionally, the presence of antigens in the environment can trigger the release of inflammatory mediators from mast cells, which this compound works to inhibit

Biochemical Analysis

Biochemical Properties

Pemirolast potassium is a mast cell stabilizer that inhibits the in vivo Type I immediate hypersensitivity reaction . This compound inhibits the antigen-induced release of inflammatory mediators (e.g., histamine, leukotriene C4, D4, E4) from human mast cells .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It is used for the prophylactic treatment of itching of the eye associated with allergic conjunctivitis . This compound inhibits the antigen-induced release of inflammatory mediators from human mast cells, leading to a decrease in allergic reactions .

Molecular Mechanism

This compound works by binding to the histamine H1 receptor . This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound in laboratory settings are not mentioned in the available resources, it is known that this compound is used as a mast cell stabilizer, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

In experimental animal models, the addition of levocabastine potentiates the effects of this compound . Specific dosage effects in animal models are not mentioned in the available resources.

Preparation Methods

- Synthetic routes involve chemical reactions to produce Meprylcaine hydrochloride.

- Unfortunately, specific synthetic methods and industrial production details are not readily available in the public domain.

Chemical Reactions Analysis

- Meprylcaine hydrochloride likely undergoes various reactions, including oxidation, reduction, and substitution.

- Common reagents and conditions for these reactions remain undisclosed.

- The major products formed from these reactions are not explicitly documented.

Scientific Research Applications

Anesthesia: Meprylcaine hydrochloride acts as a local anesthetic, providing pain relief during medical procedures.

Biological Research: Its effects on monoamine transporters (dopamine, norepinephrine, and serotonin) make it relevant for studying neurotransmitter systems.

Medicine: Used in dermatology, dentistry, and minor surgeries.

Industry: Limited information is available regarding industrial applications.

Comparison with Similar Compounds

- Unfortunately, detailed comparisons with similar compounds are not readily accessible.

- Further research may reveal its uniqueness and related analogs.

Properties

CAS No. |

100299-08-9 |

|---|---|

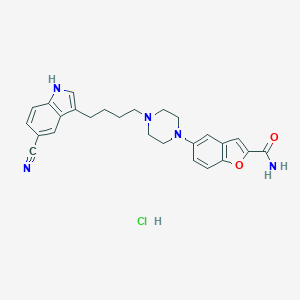

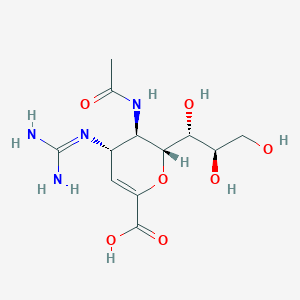

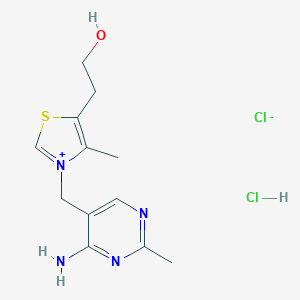

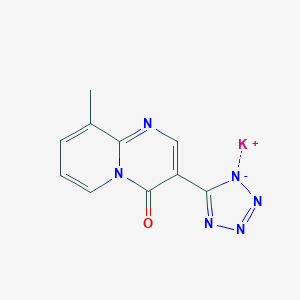

Molecular Formula |

C10H8KN6O |

Molecular Weight |

267.31 g/mol |

IUPAC Name |

potassium;9-methyl-3-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)pyrido[1,2-a]pyrimidin-4-one |

InChI |

InChI=1S/C10H8N6O.K/c1-6-3-2-4-16-9(6)11-5-7(10(16)17)8-12-14-15-13-8;/h2-5H,1H3,(H,12,13,14,15); |

InChI Key |

WXWWEFZPRLRGFL-UHFFFAOYSA-N |

SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |

Isomeric SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NN=N[N-]3.[K+] |

Canonical SMILES |

CC1=CC=CN2C1=NC=C(C2=O)C3=NNN=N3.[K] |

Appearance |

Assay:≥98%A crystalline solid |

Color/Form |

Crystals from dimethylformamide |

melting_point |

310-311 °C (decomposes) |

| 100299-08-9 | |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

69372-19-6 (Parent) |

solubility |

In water, 1.9X10+4 mg/L at 25 °C /Estimated/ 4.62e-01 g/L |

Synonyms |

9-methyl-3-(1H-tetrazol-5-yl)-4H-pyrido(1,2-a)pyrimidin-4-one 9-TBX Alamast BMY 26517 BMY-26517 pemirolast pemirolast potassium salt |

vapor_pressure |

3.3X10-6 mm Hg at 25 °C /Estimated/ |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pemirolast potassium?

A1: this compound functions as a mast cell stabilizer and a selective inhibitor of phosphodiesterase 4 (PDE4). [, ] This dual mechanism contributes to its anti-allergic and anti-inflammatory effects.

Q2: How does this compound stabilize mast cells?

A2: While the exact mechanism is not fully elucidated, research suggests that this compound may stabilize mast cell membranes, inhibit calcium ion influx, and suppress the activation of phospholipase C. [, ] These actions collectively prevent mast cell degranulation and the subsequent release of inflammatory mediators.

Q3: What are the downstream effects of this compound inhibiting phosphodiesterase 4 (PDE4)?

A3: By inhibiting PDE4, this compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels. [] Increased cAMP levels have been shown to suppress the activation of inflammatory cells, including eosinophils and neutrophils, further contributing to its anti-inflammatory effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H7KN4O2, and its molecular weight is 266.3 g/mol. [, ]

Q5: Is there any spectroscopic data available for this compound?

A5: Several studies have utilized analytical techniques like High-Performance Liquid Chromatography (HPLC) with ultraviolet detection (UV) at specific wavelengths (e.g., 258 nm, 357 nm, and 360 nm) to quantify this compound. [, , , ] Gas chromatography (GC) with a flame ionization detector (FID) has been employed to determine the levels of dimethylformamide (DMF) in this compound. []

Q6: Are there studies focusing on the material compatibility and stability of this compound?

A6: While the provided research doesn't specifically address material compatibility in detail, some studies indicate stability assessments under various conditions. For example, one study investigated the stability of this compound under different stress conditions, including hydrolysis, heat, light, and oxidation, following ICH guidelines. []

Q7: Does this compound exhibit any catalytic properties?

A7: Based on the available research, there is no evidence to suggest that this compound possesses catalytic properties. Its primary mode of action revolves around inhibiting specific enzymes and cellular processes rather than catalyzing reactions.

Q8: Have computational chemistry approaches been applied to study this compound?

A8: Notably, one study utilized SAS software to calculate the median lethal dose (LD50) of this compound, showcasing the application of computational tools in assessing its toxicological profile. []

Q9: Are there any insights into the Structure-Activity Relationship (SAR) of this compound?

A9: Although the provided research doesn't delve deep into SAR studies, understanding the interaction between this compound and its target enzymes, like PDE4, can offer insights into structural features crucial for activity. Modifications to the core structure could be explored to investigate their impact on potency and selectivity.

Q10: What are the key considerations for the formulation of this compound?

A10: One study focused on developing this compound-loaded gellan gum in situ gel for treating allergic conjunctivitis. [] This research emphasizes the importance of formulation strategies in optimizing drug delivery and therapeutic efficacy. Another study investigated the use of hydroxypropyl methylcellulose (HPMC) to create sustained-release tablets of this compound, highlighting the role of excipients in controlling drug release profiles. []

Q11: Is there information on SHE (Safety, Health, and Environment) regulations related to this compound?

A11: The provided research primarily focuses on this compound's pharmacological properties and clinical effects. Specific details regarding SHE regulations would necessitate consulting relevant regulatory guidelines and safety data sheets.

Q12: What is known about the pharmacokinetics (PK) of this compound?

A12: One study investigated the pharmacokinetics of this compound tablets in healthy Chinese volunteers using an LC-MS/MS method to determine plasma drug concentrations. [] Another study explored the pharmacokinetics of this compound in children with asthma, highlighting the importance of therapeutic drug monitoring to optimize dosage regimens. []

Q13: What evidence supports the in vitro and in vivo efficacy of this compound?

A13: Several studies demonstrated the efficacy of this compound in various in vitro and in vivo models:

- Inhibition of eosinophil function: It inhibits eosinophil degranulation and IL-8 production. [] It also inhibits eosinophil chemotaxis induced by platelet-activating factor (PAF). []

- Suppression of allergic conjunctivitis: It effectively reduces ocular itching and other symptoms in animal models of allergic conjunctivitis. [, ] Clinical trials confirm its efficacy in treating seasonal allergic conjunctivitis in humans. [, ]

- Effects on glomerulonephritis: It shows promising results in reducing proteinuria and glomerulosclerosis in rat models of glomerulonephritis. []

- Treatment of allergic rhinitis: It demonstrates efficacy in alleviating symptoms of allergic rhinitis in clinical studies. []

Q14: Are there any specific drug delivery strategies employed to enhance the therapeutic efficacy of this compound?

A16: Research on this compound highlights the development of novel drug delivery systems, such as in situ gels for ocular delivery, to improve its bioavailability and duration of action. []

Q15: Have any specific biomarkers been identified to predict the efficacy or monitor the treatment response to this compound?

A17: While the research doesn't pinpoint specific biomarkers, it highlights the role of measuring inflammatory mediators, such as IgE and IL-4, in assessing the drug's impact on allergic inflammation. [, , ] Further research could explore potential biomarkers for personalized therapy.

Q16: Is there any information available regarding the environmental impact and degradation of this compound?

A16: The provided research primarily focuses on the drug's pharmacological properties and clinical applications. Information regarding its environmental impact and degradation would necessitate further ecological and toxicological studies.

Q17: Have there been studies on the dissolution and solubility of this compound, and how do they relate to its bioavailability?

A20: Research on developing sustained-release formulations of this compound using HPMC highlights the importance of dissolution in achieving desired drug release profiles. [] Understanding dissolution characteristics is crucial for optimizing the bioavailability and therapeutic efficacy of oral formulations.

Q18: What measures are taken to ensure the quality control and assurance of this compound during its development and manufacturing?

A21: While the provided research doesn't detail specific quality control measures, it underscores the significance of analytical techniques like HPLC and GC in quantifying this compound and ensuring its purity and potency. [, , , , , ]

Q19: Is there any evidence to suggest that this compound induces immunogenicity or immunological responses?

A19: The research doesn't provide specific details regarding the immunogenicity of this compound.

Q20: Does this compound interact with drug transporters or metabolizing enzymes?

A20: The provided research does not offer specific insights into this compound's interactions with drug transporters or metabolizing enzymes.

Q21: What is known about the biocompatibility and biodegradability of this compound?

A24: Research on developing this compound-loaded in situ gels for ocular delivery suggests its biocompatibility, as evidenced by the absence of ocular damage or adverse effects in animal models. []

Q22: Are there any notable alternatives or substitutes for this compound in treating allergic conditions?

A25: Several other antihistamines and mast cell stabilizers are available for treating allergic conjunctivitis, including olopatadine, ketotifen, and nedocromil sodium. [] The choice of treatment often depends on individual patient factors and response to therapy.

Q23: Is there information available regarding the recycling and waste management of this compound?

A23: The provided research doesn't delve into the specifics of recycling and waste management for this compound.

Q24: What research infrastructure and resources have been instrumental in advancing our understanding of this compound?

A27: The research highlights the significance of in vitro cell-based assays, animal models of allergic diseases, and clinical trials in evaluating the efficacy and safety of this compound. [, , , , , , , , , ] Analytical techniques like HPLC and GC play a crucial role in characterizing and quantifying the drug. [, , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.